molecular formula C20H14N4O B12586483 3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile CAS No. 645337-26-4

3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile

Cat. No.: B12586483
CAS No.: 645337-26-4
M. Wt: 326.4 g/mol
InChI Key: RURSNRWZHDYLJN-UHFFFAOYSA-N
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Description

3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile is a chemical compound that belongs to the class of naphthyridines. This compound, in particular, has shown promise in various scientific research fields, including anticancer and antimicrobial studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxyaniline with a suitable naphthyridine derivative under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the naphthyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methoxyanilino group, in particular, may enhance its ability to interact with biological targets and improve its solubility and stability .

Properties

CAS No.

645337-26-4

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

3-(4-methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile

InChI

InChI=1S/C20H14N4O/c1-25-16-8-6-15(7-9-16)23-20-17(11-21)19-14(12-22-20)10-13-4-2-3-5-18(13)24-19/h2-10,12H,1H3,(H,22,23)

InChI Key

RURSNRWZHDYLJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N

Origin of Product

United States

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